molecular formula C13H16BrN B1511757 4-bromo-1-pentyl-1H-indole

4-bromo-1-pentyl-1H-indole

Cat. No.: B1511757
M. Wt: 266.18 g/mol
InChI Key: CIAZDHOKIAFODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-pentyl-1H-indole is a useful research compound. Its molecular formula is C13H16BrN and its molecular weight is 266.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research

4-Bromo-1-pentyl-1H-indole is primarily studied for its interaction with cannabinoid receptors, specifically CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.

Anticancer Properties

Studies have indicated that indole derivatives, including this compound, possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focus of recent investigations.

Case Studies

  • In Vitro Studies : Research published in peer-reviewed journals has shown that indole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .
  • Potential Drug Development : The compound's structural characteristics make it a candidate for developing new anticancer agents targeting specific pathways involved in tumor growth .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have been explored extensively. This compound has shown potential against several pathogenic bacteria.

Research Findings

  • Antibacterial Testing : Various studies have evaluated the antibacterial efficacy of indole derivatives against strains like E. coli and S. aureus, demonstrating moderate to strong activity .
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Synthesis Applications

As a versatile building block, this compound is used in synthetic organic chemistry to create more complex molecules.

Synthetic Pathways

  • Multicomponent Reactions : Researchers have utilized this compound in multicomponent reactions to synthesize novel heterocyclic compounds with diverse biological activities .
  • Drug Development : Its derivatives are being explored for their pharmacological properties, leading to potential new therapeutic agents .

Industrial Applications

Beyond its pharmaceutical implications, this compound finds utility in various industrial applications.

Chemical Manufacturing

  • Dyes and Pigments : The compound is used in synthesizing dyes due to its unique structural properties that allow for vibrant color production.
  • Fragrance Industry : Indole derivatives are also employed in creating fragrances, capitalizing on their aromatic characteristics .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Pharmacological ResearchInteraction with cannabinoid receptors (CB1, CB2)Mimics THC effects; structure-affinity relationship
Anticancer PropertiesInduces apoptosis in cancer cell linesEffective against various cancer types
Antimicrobial ActivityExhibits antibacterial effects against pathogenic bacteriaModerate to strong activity observed
Synthesis ApplicationsUsed as a building block for complex organic synthesisValuable in drug development
Industrial ApplicationsUtilized in dye and fragrance productionImportant for chemical manufacturing

Properties

Molecular Formula

C13H16BrN

Molecular Weight

266.18 g/mol

IUPAC Name

4-bromo-1-pentylindole

InChI

InChI=1S/C13H16BrN/c1-2-3-4-9-15-10-8-11-12(14)6-5-7-13(11)15/h5-8,10H,2-4,9H2,1H3

InChI Key

CIAZDHOKIAFODY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CC2=C1C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of sodium hydride (2.54 g, 66.3 mmol, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (50.0 mL) was added 4-bromoindole (10.0 g, 51.0 mmol) at 0° C. The reaction mixture was stirred for 0.5 h followed by the addition of 1-bromopentane (9.25 g, 61.2 mmol) at 0° C. The reaction mixture was stirred at ambient temperature for 6 h and quenched with brine solution (20.0 mL). The reaction mixture was diluted with water (100 mL) and extracted with ether (3×200 mL). The combined organic layers was washed with brine (100 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography eluting with hexane (100%) to give the title compound (13.3 g, 98%) as a yellow oil: 1H NMR (300 MHz, CDCl3) δ 7.30-7.27 (m, 2H), 7.14 (t, 1H), 6.88 (t, 1H), 6.55 (d, 1H), 4.08 (t, 2H), 1.87-1.77 (m, 2H), 1.39-1.22 (m, 4H), 0.89 (t, 3H); 13C NMR (75 MHz, CDCl3) δ 136.3, 129.2, 128.4, 122.2, 122.1, 114.9, 108.7, 101.3, 46.8, 29.9, 29.1, 22.3, 13.9.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.25 g
Type
reactant
Reaction Step Three
Yield
98%

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